molecular formula C20H21N3O3 B14168094 Trp-Phe

Trp-Phe

Cat. No.: B14168094
M. Wt: 351.4 g/mol
InChI Key: IMMPMHKLUUZKAZ-UHFFFAOYSA-N
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Description

Tryptophyl-phenylalanine, commonly referred to as Trp-Phe, is a dipeptide formed from the amino acids tryptophan and phenylalanine. This compound is known for its unique structural properties and its role in various biological processes. The aromatic nature of both tryptophan and phenylalanine contributes to the stability and functionality of this compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trp-Phe can be synthesized through peptide bond formation between tryptophan and phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. Certain strains of Streptomyces, for example, have been shown to produce cyclo(this compound), a cyclic form of the dipeptide, through their natural metabolic processes. This method involves the cultivation of the microorganisms in a controlled environment, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Trp-Phe undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the tryptophan residue in this compound can be oxidized to form kynurenine, a reaction that is catalyzed by tryptophan dioxygenase. Similarly, the phenylalanine residue can undergo hydroxylation to form tyrosine .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products: The major products formed from the reactions of this compound include kynurenine from the oxidation of tryptophan and tyrosine from the hydroxylation of phenylalanine. These products play significant roles in various metabolic pathways .

Scientific Research Applications

Trp-Phe has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide interactions and stability. In biology, this compound is studied for its role in protein-protein interactions and its involvement in cellular signaling pathways. In medicine, this compound and its derivatives are explored for their potential therapeutic effects, including their use as antimicrobial agents. Additionally, this compound is used in the food industry as a flavor enhancer due to its aromatic properties .

Mechanism of Action

The mechanism of action of Trp-Phe involves its interaction with various molecular targets and pathways. The tryptophan residue in this compound can interact with serotonin receptors, influencing neurotransmitter activity. The phenylalanine residue can interact with enzymes involved in the synthesis of catecholamines, affecting the production of neurotransmitters like dopamine and norepinephrine. These interactions contribute to the compound’s effects on mood, cognition, and overall brain function .

Comparison with Similar Compounds

Trp-Phe is unique compared to other dipeptides due to the presence of both tryptophan and phenylalanine, which are aromatic amino acids. Similar compounds include dipeptides like tryptophyl-tyrosine (Trp-Tyr) and phenylalanyl-tyrosine (Phe-Tyr). While these compounds share some structural similarities, this compound stands out due to its specific interactions and stability in biological systems .

Properties

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMPMHKLUUZKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875223
Record name TRP-PHE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophyl-Phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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